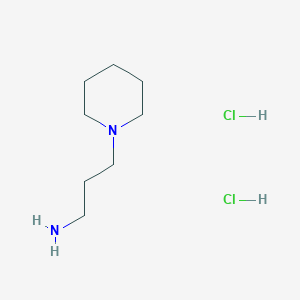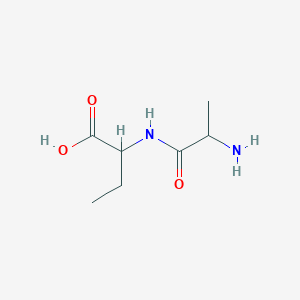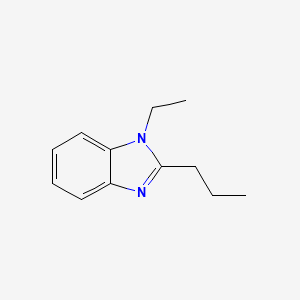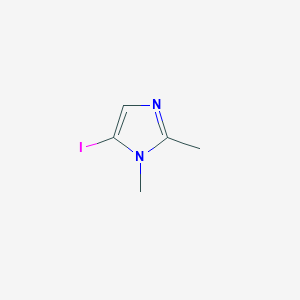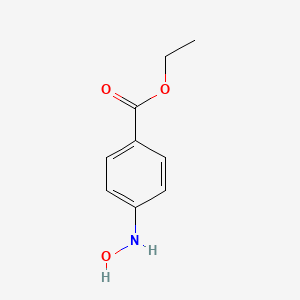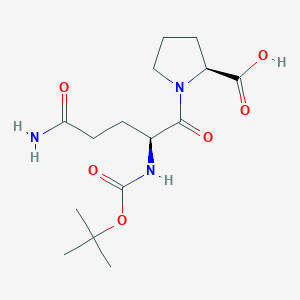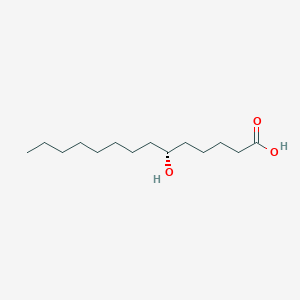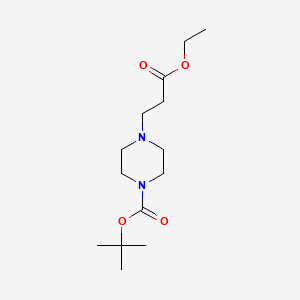
3-Hydroxy-4-methylquinolin-2(1H)-one
説明
3-Hydroxy-4-methylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. It is also known as 4-methyl-3-hydroxyquinolin-2-one, or 4-MHQ. This compound has a wide range of applications in scientific research, especially in the field of biochemistry and molecular biology.
科学的研究の応用
Synthesis and Anticancer Activity
A significant research application of 3-Hydroxy-4-methylquinolin-2(1H)-one is in the synthesis of anticancer agents. Talaat et al. (2022) discovered that the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one leads to a novel 3-amino-4-hydroxyquinolinone derivative. This derivative showed strong antiproliferative activity against HepG-2 and MCF-7 cell lines, marking it as a potential therapeutic agent for cancer treatment (Talaat et al., 2022).
Synthesis of Biologically Important Compounds
The compound also plays a role in synthesizing biologically significant compounds. Detsi et al. (1996) outlined a new route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, highlighting their biological importance. This method involved C-acylation of active methylene compounds under basic conditions, leading to new products with potential biological applications (Detsi et al., 1996).
Novel Synthesis Methods
Research also focuses on developing new synthesis methods for this compound derivatives. Yadav et al. (2020) developed an eco-friendly protocol for synthesizing novel derivatives using a one-pot C–C and C–N bond forming strategy. This method is noteworthy for its operational simplicity, efficiency, and environmental friendliness (Yadav et al., 2020).
Green and Efficient Synthesis
Bhat and Trivedi (2014) highlighted an efficient, green protocol for synthesizing MDBHQ and AOCHQ derivatives via a Knoevenagel–Michael reaction. This method produces high yields without solvents or catalysts, demonstrating an environmentally friendly approach to synthesizing these compounds (Bhat & Trivedi, 2014).
Antioxidant Properties
Hussein et al. (2016) explored the antioxidant properties of 4-Hydroxy Quinolinone Derivatives. Their research included synthesizing and characterizing compounds to investigate their efficiency as antioxidants in lubricating greases. This study highlights the diverse potential applications of these derivatives in industrial settings (Hussein et al., 2016).
Antagonist Activity
Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones and evaluated their activity as antagonists at the glycine site on the NMDA receptor. This research opens avenues for the use of these compounds in neurological studies and potential therapeutic applications (Carling et al., 1997).
Biodegradation Study
Sutton et al. (1996) conducted a study on the aerobic biodegradation of 4-methylquinoline by a soil bacterium. This research provides insights into the environmental impact and degradation processes of compounds related to this compound, which is essential for ecological assessments (Sutton et al., 1996).
特性
IUPAC Name |
3-hydroxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRVOYKJNNIOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657690 | |
| Record name | 3-Hydroxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24186-98-9 | |
| Record name | 3-Hydroxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




